molecular formula C15H17NO5 B1514440 Diethyl [(4-cyanatophenyl)methyl]propanedioate CAS No. 88975-83-1

Diethyl [(4-cyanatophenyl)methyl]propanedioate

Cat. No. B1514440
CAS RN: 88975-83-1
M. Wt: 291.3 g/mol
InChI Key: QBCCLPHNPMHHFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl [(4-cyanatophenyl)methyl]propanedioate, also known as CDMEP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CDMEP is a prodrug of 4-cyanatophenylmethyl isocyanate (CPMI), which is a highly reactive compound that can selectively modify amino groups in proteins and peptides.

Mechanism of Action

The mechanism of action of Diethyl [(4-cyanatophenyl)methyl]propanedioate involves the conversion of Diethyl [(4-cyanatophenyl)methyl]propanedioate to CPMI, which can selectively modify amino groups in proteins and peptides. CPMI reacts with primary amines in proteins and peptides to form stable urea linkages, which can be used for site-specific protein modification. The reaction between CPMI and amino groups is highly selective, as it does not react with other functional groups in proteins and peptides, such as carboxylic acids and hydroxyl groups.
Biochemical and Physiological Effects:
Diethyl [(4-cyanatophenyl)methyl]propanedioate has been shown to have minimal toxicity and side effects in vitro and in vivo. In vitro studies have shown that Diethyl [(4-cyanatophenyl)methyl]propanedioate can selectively modify proteins and peptides without affecting their biological activity. In vivo studies have shown that Diethyl [(4-cyanatophenyl)methyl]propanedioate can be administered safely to animals without causing significant toxicity or adverse effects. Diethyl [(4-cyanatophenyl)methyl]propanedioate has also been shown to have good pharmacokinetic properties, such as good oral bioavailability and stability in biological fluids.

Advantages and Limitations for Lab Experiments

Diethyl [(4-cyanatophenyl)methyl]propanedioate has several advantages for lab experiments, including its high selectivity for amino groups in proteins and peptides, its minimal toxicity and side effects, and its good pharmacokinetic properties. However, Diethyl [(4-cyanatophenyl)methyl]propanedioate also has some limitations, such as its relatively low reactivity compared to other protein modification reagents, its susceptibility to hydrolysis in aqueous solutions, and its limited solubility in some organic solvents.

Future Directions

There are several future directions for Diethyl [(4-cyanatophenyl)methyl]propanedioate research, including the development of new synthesis methods for Diethyl [(4-cyanatophenyl)methyl]propanedioate and its derivatives, the optimization of Diethyl [(4-cyanatophenyl)methyl]propanedioate for specific applications, and the exploration of new applications for Diethyl [(4-cyanatophenyl)methyl]propanedioate in areas such as chemical biology and biomedicine. One potential direction is the use of Diethyl [(4-cyanatophenyl)methyl]propanedioate for targeted protein degradation, where it can be used to selectively modify specific proteins for degradation by the proteasome or other cellular degradation pathways. Another potential direction is the use of Diethyl [(4-cyanatophenyl)methyl]propanedioate for site-specific protein conjugation, where it can be used to attach small molecules or other proteins to specific amino acid residues in target proteins.

Scientific Research Applications

Diethyl [(4-cyanatophenyl)methyl]propanedioate has been used in various scientific research applications, including proteomics, drug discovery, and biotechnology. In proteomics, Diethyl [(4-cyanatophenyl)methyl]propanedioate has been used as a tool for selective protein modification, where it can modify specific amino groups in proteins and peptides. This can be useful for identifying and characterizing proteins, as well as for studying protein-protein interactions. In drug discovery, Diethyl [(4-cyanatophenyl)methyl]propanedioate has been used to modify small molecules and peptides to improve their pharmacological properties, such as bioavailability and stability. In biotechnology, Diethyl [(4-cyanatophenyl)methyl]propanedioate has been used to modify enzymes and other proteins to improve their catalytic activity and selectivity.

properties

IUPAC Name

diethyl 2-[(4-cyanatophenyl)methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-3-19-14(17)13(15(18)20-4-2)9-11-5-7-12(8-6-11)21-10-16/h5-8,13H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCCLPHNPMHHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)OC#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10751016
Record name Diethyl [(4-cyanatophenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10751016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl [(4-cyanatophenyl)methyl]propanedioate

CAS RN

88975-83-1
Record name Diethyl [(4-cyanatophenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10751016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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